Ezetimibe, isomère fluoré

Vue d'ensemble

Description

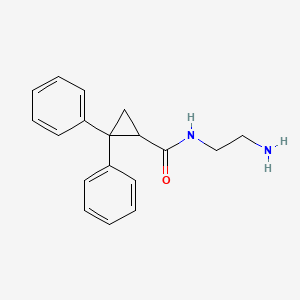

Ezetimibe Fluoro Isomer is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is designed to enhance the pharmacological properties of Ezetimibe by introducing a fluorine atom into its structure. The fluorine atom can significantly alter the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.

Applications De Recherche Scientifique

Ezetimibe Fluoro Isomer has a wide range of scientific research applications:

Chemistry: It is used to study the effects of fluorine substitution on the chemical properties of Ezetimibe.

Biology: Researchers use it to investigate its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: It is explored for its potential to lower cholesterol levels more effectively than Ezetimibe.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

Target of Action

The primary target of Ezetimibe Fluoro Isomer, also known as (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe Fluoro Isomer mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . It does this without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe Fluoro Isomer reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe Fluoro Isomer affects the cholesterol absorption pathway in the body. It inhibits the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . This action leads to a reduction in the delivery of intestinal cholesterol to the liver . In addition, Ezetimibe has been shown to activate the AMP-activated protein kinase (AMPK)/Nrf2 pathway .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Consistent with the elimination half-life of ezetimibe, an approximate 2-fold accumulation is observed upon repeated once-daily administration .

Result of Action

The result of Ezetimibe Fluoro Isomer’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This reduction in cholesterol levels is beneficial in the primary and secondary prevention of cardiovascular events .

Action Environment

The action of Ezetimibe Fluoro Isomer is influenced by various environmental factors. For instance, the bioavailability of Ezetimibe can be increased when coadministered with certain drugs like gemfibrozil and fenofibrate . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the patient’s medication regimen can influence the efficacy of Ezetimibe Fluoro Isomer.

Analyse Biochimique

Biochemical Properties

Ezetimibe Fluoro Isomer interacts with various enzymes and proteins in the body. Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein . By inhibiting this protein, it reduces cholesterol absorption from the bowel and leads to a reduction of LDL cholesterol .

Cellular Effects

Ezetimibe Fluoro Isomer has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation on top of statin treatment . This suggests that Ezetimibe Fluoro Isomer may have a role in modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The mechanism of action of Ezetimibe Fluoro Isomer involves its binding interactions with biomolecules and changes in gene expression. It specifically inhibits the cholesterol transporter Niemann–Pick C1-Like 1, reducing cholesterol absorption from the bowel . This results in a reduction of LDL cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, Ezetimibe Fluoro Isomer has shown changes in its effects over time. For instance, mixtures containing from 10 to 60 mass% of Ezetimibe Fluoro Isomer have been observed to release the compound faster than a sample of pure drug . This suggests that the compound’s stability and degradation may vary depending on its formulation and environment .

Dosage Effects in Animal Models

In animal models, the effects of Ezetimibe Fluoro Isomer vary with different dosages. Studies have demonstrated the lipid-lowering properties of Ezetimibe Fluoro Isomer as a single agent and the additive cholesterol-lowering effects of Ezetimibe Fluoro Isomer when combined with statin .

Metabolic Pathways

Ezetimibe Fluoro Isomer is involved in metabolic pathways related to cholesterol absorption. The major metabolic pathway for Ezetimibe Fluoro Isomer consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe Fluoro Isomer is transported and distributed within cells and tissues. It is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . This process involves enterohepatic recycling and slow elimination .

Subcellular Localization

Given its role in inhibiting cholesterol absorption at the intestinal brush border, it is likely that Ezetimibe Fluoro Isomer localizes to the brush border membrane of enterocytes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical alkylation of α-bromo-α-fluoro-β-lactam, which serves as a key intermediate . This intermediate can be further modified to introduce the desired fluorine atom at specific positions in the molecule.

Industrial Production Methods

Industrial production of Ezetimibe Fluoro Isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification methods to ensure the final product’s purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Ezetimibe Fluoro Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the compound’s structure to enhance its pharmacological properties.

Substitution: Fluorine atoms can be substituted at different positions to study their effects on the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as fluorinating agents like diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of Ezetimibe, each with unique pharmacological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ezetimibe: The parent compound, which also inhibits cholesterol absorption but lacks the fluorine atom.

Atorvastatin: A statin that lowers cholesterol by inhibiting HMG-CoA reductase.

Rosuvastatin: Another statin with a similar mechanism of action to Atorvastatin

Uniqueness

Ezetimibe Fluoro Isomer is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties by increasing its metabolic stability and binding affinity to the target protein. This makes it a promising candidate for further research and development in the field of cholesterol-lowering therapies .

Propriétés

IUPAC Name |

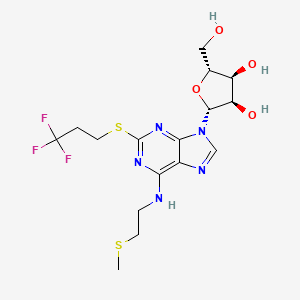

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQFYRYCMDREFB-AKIFATBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743547-96-6 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)